(E)-N-benzyl-4-(dimethylamino)-N-propylbut-2-enamide
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Description
The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) and an amine group (N-R2). Amides are prevalent in a wide range of applications, from the formation of polymers to biological systems .
Molecular Structure Analysis
The compound contains a benzyl group (a benzene ring attached to a CH2 group), a dimethylamino group (a nitrogen atom bonded to two methyl groups and another carbon), and a propylbut-2-enamide group (a four-carbon chain with a double bond and an amide group). The exact 3D structure would need to be determined through methods like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Amides can participate in a variety of chemical reactions. They can be hydrolyzed to produce carboxylic acids and amines, and they can also undergo reactions at the carbonyl group or the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. These could include its melting and boiling points, solubility in various solvents, stability under different conditions, and reactivity with other chemicals .Safety And Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. These could include further studies to better understand its properties, development of synthesis methods, exploration of uses in various fields, and investigation of its safety and environmental impact .
properties
IUPAC Name |
(E)-N-benzyl-4-(dimethylamino)-N-propylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-4-12-18(14-15-9-6-5-7-10-15)16(19)11-8-13-17(2)3/h5-11H,4,12-14H2,1-3H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMODBRVZBWYHX-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=CC=C1)C(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CC1=CC=CC=C1)C(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(dimethylamino)-N-propylbut-2-enamide |
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